
Flibanserin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flibanserin-d4-1 is a deuterium-labeled derivative of flibanserin, a compound known for its use in the treatment of hypoactive sexual desire disorder in premenopausal women. This compound-1 retains the core structure of flibanserin but incorporates deuterium atoms, which can be useful in pharmacokinetic studies due to the isotope’s stability and ability to trace the compound’s metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flibanserin-d4-1 involves the incorporation of deuterium atoms into the flibanserin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound-1 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production process is optimized to minimize the formation of by-products and ensure the consistency of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Flibanserin-d4-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the this compound-1 molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenated solvents and nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
Flibanserin-d4-1 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in studies involving the metabolic pathways of flibanserin, helping researchers understand its pharmacokinetics and dynamics.
Biology: The compound is used in cellular and molecular biology to study the effects of deuterium labeling on biological systems.
Medicine: this compound-1 is employed in clinical research to investigate the safety and efficacy of flibanserin in treating hypoactive sexual desire disorder.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of flibanserin products
Mechanism of Action
Flibanserin-d4-1 exerts its effects through its interaction with serotonin receptors in the brain. It acts as an agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. This dual action results in the modulation of neurotransmitter levels, specifically increasing dopamine and norepinephrine while decreasing serotonin. These changes in neurotransmitter levels are believed to enhance sexual desire and reduce symptoms of hypoactive sexual desire disorder .
Comparison with Similar Compounds
Flibanserin-d4-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Flibanserin: The non-deuterated version, used for the same therapeutic purposes.
BIMT-17: Another serotonin receptor modulator with similar pharmacological properties.
Serotonin receptor agonists and antagonists: Compounds such as buspirone and mirtazapine, which also interact with serotonin receptors but have different clinical applications
This compound-1’s uniqueness lies in its use as a tracer for pharmacokinetic studies, providing valuable insights into the metabolic pathways and interactions of flibanserin.
Properties
Molecular Formula |
C20H21F3N4O |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-[1,1,2,2-tetradeuterio-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)/i10D2,13D2 |
InChI Key |
PPRRDFIXUUSXRA-DOWAQSPRSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2NC1=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


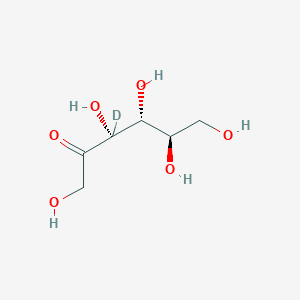

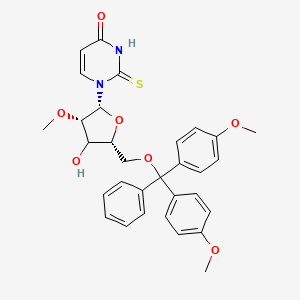
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
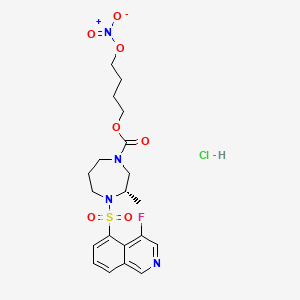
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)
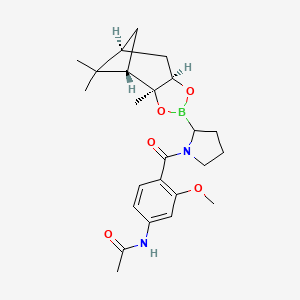
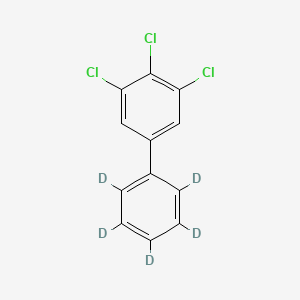

![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)
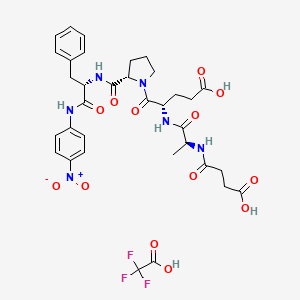


![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
